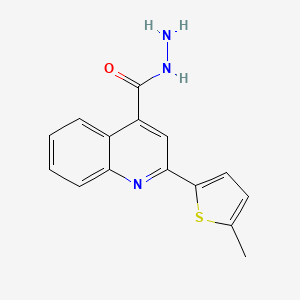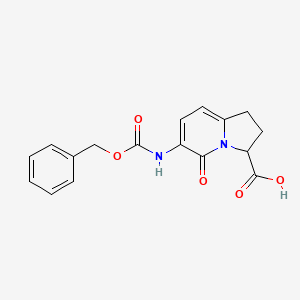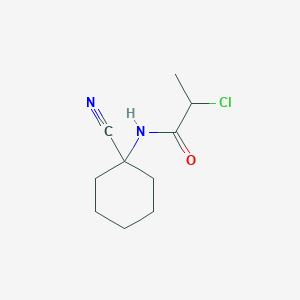
2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride” is a chemical compound. It was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It’s also known to cause severe skin burns and eye damage .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Another study mentions the use of 2-chloromethyl-4 (3H)-quinazolinones as key intermediates in the preparation of novel anticancer agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds and interactions . The crystal structures of similar compounds have been studied using X-ray diffraction and other spectroscopic properties .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it’s used in the production of glycerol, plastics, epoxy glues and resins, and elastomers . It’s also used as a reagent for chemical and polymer synthesis .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Chloromethyl pyridines serve as versatile intermediates in organic synthesis. For instance, they are used in the synthesis of antioxidants, anticancer agents, and various organic compounds with potential pharmaceutical applications. A study highlights the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, an antioxidant, showing the utility of related compounds in synthesizing biologically active molecules (Yao Xing-sheng, 2007). Another research outlines the creation of potential anticancer agents via the manipulation of chloro and hydroxy groups on pyridine rings, demonstrating the compound's role in developing therapeutic agents (C. Temple et al., 1983).
Pharmacological Research
The structural modification of chloromethyl pyridines can lead to the development of new pharmacological agents. For example, studies on the synthesis and structure of lanthanide complexes derived from bis(methylpyridine)-substituted alcohols indicate the potential of these compounds in medicinal chemistry, particularly in creating complexes with specific biological activities (W. Evans et al., 1995).
Environmental Science
In the environmental science field, chloromethyl pyridines have been studied for their degradation properties, particularly in the context of pesticide breakdown. The degradation of chlorotriazine pesticides by sulfate radicals, with the mention of related compounds' reactivity, highlights the environmental applications of these molecules in removing hazardous substances from water sources (H. Lutze et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-propan-2-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)11-6-9;/h3-4,6-7H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBAPDIMKJVZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)



![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)





